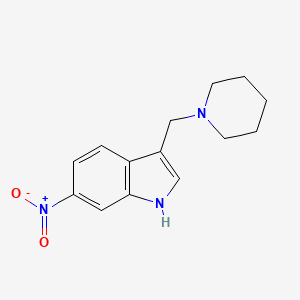

6-nitro-3-(piperidin-1-ylmethyl)-1H-indole

Description

Significance of the Indole (B1671886) Nucleus as a Privileged Scaffold in Drug Discovery

The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a prominent feature in a vast number of natural products and synthetic compounds with significant biological activity. sigmaaldrich.comrsc.org Its prevalence and versatility have led to its designation as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govmdpi.com This term describes molecular frameworks that are capable of binding to a variety of biological targets with high affinity, making them fruitful starting points for drug discovery. nih.gov

The indole nucleus is a key component of the essential amino acid tryptophan, which serves as a precursor for important biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. rsc.org This inherent biocompatibility allows indole derivatives to interact with a wide range of physiological pathways. The structural rigidity and the presence of a hydrogen bond donor (the N-H group) and a rich π-electron system enable diverse interactions with biological macromolecules, including proteins and enzymes. mdpi.com

The therapeutic applications of indole-containing compounds are extensive and diverse, spanning a wide array of diseases. They are found in drugs with anti-inflammatory, anticancer, antiviral, antihypertensive, and antipsychotic properties. researchgate.netmdpi.com The ability to readily functionalize the indole ring at various positions allows for the fine-tuning of its pharmacological profile, enabling the development of targeted therapies. nih.gov

Table 1: Examples of Marketed Drugs Containing the Indole Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Indomethacin | Anti-inflammatory (NSAID) | Inhibits prostaglandin (B15479496) synthesis by blocking COX enzymes. rsc.orgresearchgate.net |

| Sumatriptan | Antimigraine Agent | 5-HT1B/1D receptor agonist. mdpi.com |

| Ondansetron | Antiemetic | Selective 5-HT3 receptor antagonist. researchgate.net |

| Vincristine | Anticancer | Inhibits tubulin polymerization, leading to mitotic arrest. rsc.orgnih.gov |

Role of Piperidine (B6355638) Moieties in Medicinal Chemistry and Bioactive Compounds

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is another exceptionally common scaffold in medicinal chemistry. mdpi.combldpharm.com It is present in a multitude of natural alkaloids and is a key building block in the synthesis of a wide range of pharmaceutical agents. sigmaaldrich.comnih.gov The inclusion of a piperidine moiety in a drug molecule can significantly influence its physicochemical properties, such as lipophilicity, polarity, and basicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Piperidine derivatives exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antimalarial, analgesic, antipsychotic, and antihistaminic effects. sigmaaldrich.comresearchgate.net The nitrogen atom in the piperidine ring is basic, allowing it to form salts, which can improve solubility and facilitate formulation. This nitrogen can also act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its biological target. nih.gov

The conformational flexibility of the piperidine ring allows it to adopt different shapes, such as chair and boat conformations, enabling it to fit into various binding pockets of receptors and enzymes. This structural adaptability makes it a valuable component in the design of ligands with high specificity and potency.

Table 2: Examples of Marketed Drugs Containing the Piperidine Moiety

| Drug Name | Therapeutic Class | General Function |

|---|---|---|

| Methylphenidate | CNS Stimulant | Used in the treatment of ADHD. |

| Fexofenadine | Antihistamine | Blocks histamine (B1213489) H1 receptors to treat allergies. researchgate.net |

| Donepezil | Alzheimer's Disease | Acetylcholinesterase inhibitor. researchgate.net |

| Haloperidol | Antipsychotic | Dopamine D2 receptor antagonist. |

Rationale for Investigating 6-nitro-3-(piperidin-1-ylmethyl)-1H-indole as a Novel Indole Derivative

The rationale for the synthesis and investigation of this compound stems from the principles of medicinal chemistry, where known bioactive scaffolds are combined to create novel molecules with potentially enhanced or new therapeutic properties. This compound represents a hybrid structure that leverages the well-established pharmacological importance of the indole nucleus and the piperidine ring, with the addition of a nitro group, a functional group known to modulate electronic properties and biological activity.

The core of the molecule is the indole scaffold , recognized as a "privileged" structure with a wide range of biological activities, as detailed in section 1.1. The substitution at the 3-position of the indole ring is a common strategy in the development of new therapeutic agents. rsc.org

The attachment of a piperidin-1-ylmethyl group at this position introduces the versatile piperidine moiety. This addition can enhance the compound's solubility and ability to cross biological membranes, and the basic nitrogen of the piperidine can serve as a key interaction point with biological targets. nih.gov The piperidine ring itself is a pharmacophore in many active drugs, as discussed in section 1.2.

The presence of a nitro group at the 6-position of the indole ring is a critical feature. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic distribution within the indole ring system. This can modulate the molecule's reactivity, binding affinity, and metabolic stability. Nitro-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer effects. nih.gov The position of the nitro group can also influence the selectivity of the compound for different biological targets. nih.gov

Therefore, the investigation of this compound is a logical step in the exploration of new chemical space. It combines the proven therapeutic potential of the indole and piperidine scaffolds with the modulating effect of the nitro group, creating a novel derivative with the potential for unique pharmacological properties. While specific research on this exact compound is not widely published, its design is based on established principles of drug discovery aimed at generating new leads for a variety of therapeutic areas.

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-3-(piperidin-1-ylmethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c18-17(19)12-4-5-13-11(9-15-14(13)8-12)10-16-6-2-1-3-7-16/h4-5,8-9,15H,1-3,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHIJADMYOVGCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CNC3=C2C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20144238 | |

| Record name | Indole, 6-nitro-3-(piperidinomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101832-09-1 | |

| Record name | Indole, 6-nitro-3-(piperidinomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101832091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 6-nitro-3-(piperidinomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of Potential Biological Activities of 6 Nitro 3 Piperidin 1 Ylmethyl 1h Indole

Anticancer Potential and Putative Mechanisms for Related Indole (B1671886) Derivatives

Indole derivatives represent a promising class of compounds in oncology research, with several indole-based drugs already approved for clinical use. nih.govnih.gov The anticancer effects of these compounds are often multifaceted, targeting various biological pathways and molecules essential for cancer cell survival and proliferation. nih.govresearchgate.netmdpi.com

Modulation of Cellular Proliferation Pathways

Indole derivatives have been shown to exert anticancer effects by interfering with key signaling pathways that control cell growth and division. researchgate.net A primary mechanism is the induction of cell cycle arrest, which halts the progression of cancer cells through the cell division cycle. nih.gov These compounds can also induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. nih.govnih.gov

Furthermore, indole derivatives can modulate complex signaling cascades within cancer cells. researchgate.net Pathways such as the NFkB/PI3/Akt/mTOR pathway, which are crucial for cell survival and proliferation, have been identified as targets for these compounds. nih.govresearchgate.net By inhibiting these pathways, indole derivatives can effectively suppress tumor growth. For instance, some tryptamine-thiazolidin-4-one derivatives, which contain an indole core, have demonstrated cytotoxic activity against glioblastoma and neuroblastoma cell lines, believed to be linked to their interaction with these signaling pathways. researchgate.net

Interaction with Tubulin and Related Cytoskeletal Targets

The cytoskeleton, particularly microtubules composed of tubulin protein, is a well-established target for anticancer drugs. nih.govmdpi.com Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com Several indole derivatives have been identified as potent tubulin polymerization inhibitors. nih.govnih.govresearchgate.net

These compounds often bind to the colchicine (B1669291) binding site on tubulin, preventing its assembly into microtubules. nih.gov For example, chalcone-indole derivatives have been shown to effectively suppress cancer cell proliferation with IC₅₀ values in the low micromolar range by targeting tubulin. nih.gov The ability of the indole scaffold to be chemically modified allows for the design of new derivatives with enhanced tubulin-targeting activity. mdpi.com

Table 1: Examples of Indole Derivatives with Tubulin Inhibition Activity

| Derivative Type | Mechanism/Effect | Cancer Cell Line(s) | Reference |

|---|---|---|---|

| Chalcone-indole derivative 12 | Suppressed cancer cell proliferation, IC₅₀ values from 0.22 to 1.80 μmol/L. | Various cancer cell lines. | nih.gov |

| 2-carbomethoxy-3-arylindoles | Inhibited tubulin polymerization, arrested G2/M phase, induced DNA damage and apoptosis. | Leukemia (CEM, RS4, 11). | mdpi.com |

| Indole-iso-quinoline hybrid 23 | Showed broad-spectrum efficacy with a GI₅₀ of 1.5 μmol/L. | 30 different cancer cell lines. | nih.gov |

Inhibition of Topoisomerase Enzymes

DNA topoisomerases are essential nuclear enzymes that regulate the topological state of DNA during replication, transcription, and repair. nih.govnih.gov Their critical role makes them a prime target for the development of anticancer drugs. nih.govscirp.org Indole derivatives have been investigated as inhibitors of both topoisomerase I and topoisomerase II. nih.govnih.govresearchgate.net By inhibiting these enzymes, the compounds can introduce DNA strand breaks, leading to cell death. scirp.org The development of novel indole-based compounds targeting topoisomerases is an active area of research aimed at overcoming resistance to existing cancer therapies. nih.govnih.gov

Table 2: Indole Derivatives as Topoisomerase Inhibitors

| Derivative Type | Target Enzyme | Reported Effect | Reference |

|---|---|---|---|

| General Indole Derivatives | Topoisomerase I and II | Identified as a key mechanism for anticancer potential. | nih.govnih.govresearchgate.net |

| Ursolic Acid-Indole Conjugates | Topoisomerase II | Evaluated for potential as Topoisomerase II inhibitors. | scirp.org |

| Novel Bacterial Topoisomerase Inhibitors (NBTIs) | Bacterial DNA Gyrase & Topoisomerase IV | NBTIs can circumvent fluoroquinolone resistance by targeting novel binding sites. | nih.gov |

Role of Nitro Group in Receptor Binding and Anticancer Activity

The presence of a nitro group on an aromatic scaffold can significantly influence its biological activity. nih.govnih.gov Nitro groups are strong electron-withdrawing moieties that can alter the electronic distribution of the molecule, potentially enhancing its binding affinity to biological targets. researchgate.net In the context of anticancer activity, nitro-aromatic compounds can act as prodrugs that are metabolically reduced in hypoxic cancer cells to form reactive intermediates. researchgate.netsvedbergopen.com

These reactive species, including reactive oxygen species (ROS), can induce cytotoxicity and DNA damage, contributing to the drug's therapeutic effect. nih.govsvedbergopen.com Studies on 5-nitroindole (B16589) derivatives have shown that the nitro group is crucial for their antiproliferative effects against cancer cells, which may be due to the generation of ROS alongside stabilization of c-Myc G-quadruplexes. nih.gov Furthermore, research on other heterocyclic systems has demonstrated that nitro-derivatives are often significantly more active against cancer cell lines compared to their non-nitrated counterparts. nih.gov For example, a nitro-containing triazolophthalazine derivative (compound 8d) was identified as a highly promising anticancer agent with IC₅₀ values in the low-micromolar range against prostate (PC3) and breast (MCF-7, SKBr3) cancer cells. nih.gov

Antimicrobial Activities of Indole and Piperidine-Containing Compounds

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. nih.govbiomedpharmajournal.org Heterocyclic compounds containing indole and piperidine (B6355638) rings have been a focus of this research due to their broad-spectrum antimicrobial activities. nih.govnih.govbiointerfaceresearch.comacademicjournals.orgresearchgate.net

Antibacterial Efficacy and Mechanistic Insights

The antibacterial mechanisms of indole derivatives are varied. Some act as efflux pump inhibitors, which is a significant contributor to antibiotic resistance in bacteria like Staphylococcus aureus. nih.gov For example, 5-nitro-2-phenylindole has been shown to increase the susceptibility of S. aureus to ciprofloxacin (B1669076) by inhibiting the NorA efflux pump. nih.gov Other indole derivatives function by targeting essential bacterial enzymes. nih.gov In silico studies suggest that some indole derivatives can bind effectively to penicillin-binding proteins, which are crucial for bacterial cell wall synthesis. journal-jop.org More recent research has focused on novel bacterial topoisomerase inhibitors (NBTIs), which target DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.gov

The antibacterial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. nih.gov

Table 3: Antibacterial Activity of Selected Indole and Piperidine Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Reported MIC (μg/mL) | Reference |

|---|---|---|---|

| Indole-thiadiazole (2h) | S. aureus | 6.25 | nih.gov |

| Indole-triazole (3d) | MRSA | 6.25 | nih.gov |

| Indole diketopiperazine (3b) | S. aureus, B. subtilis, P. aeruginosa, E. coli | 0.39 - 1.56 | nih.gov |

| Indole diketopiperazine (3c) | S. aureus, B. subtilis, P. aeruginosa, E. coli | 0.39 - 1.56 | nih.gov |

| Piperazine (B1678402) hybridized coumarin (B35378) indolylcyanoenone (5f) | P. aeruginosa | 2 | mdpi.com |

| Piperazine hybridized coumarin indolylcyanoenone (11f) | P. aeruginosa | 1 | mdpi.com |

| Indole derivative with pyridinium (B92312) (43) | X. oryzae pv. oryzae (Xoo) | EC₅₀: 1.0 | nih.govacs.org |

| Indole derivative with pyridinium (43) | X. oryzae pv. oryzicola (Xoc) | EC₅₀: 1.9 | nih.govacs.org |

*MIC: Minimum Inhibitory Concentration; EC₅₀: Half-maximal effective concentration; MRSA: Methicillin-resistant Staphylococcus aureus.

Antifungal Properties and Inhibition of Fungal Enzymes (e.g., Squalene (B77637) Synthase, Lanosterol-14α Demethylase)

While specific studies on the antifungal activity of 6-nitro-3-(piperidin-1-ylmethyl)-1H-indole are not extensively detailed in the reviewed literature, the broader class of indole derivatives has shown potential as antifungal agents. For instance, indole-thiazolidinone hybrids have demonstrated potent antifungal activity. nih.gov The mechanism of action for many antifungal drugs involves the inhibition of key enzymes in the fungal cell membrane biosynthesis pathway, such as squalene synthase and lanosterol-14α demethylase. The investigation into whether this compound or its close analogues interact with these specific fungal enzyme targets remains an area for further research.

Antiviral Activity against Viral Replications and Associated Targets

The indole nucleus is a key component in compounds developed for antiviral therapies. frontiersin.org Research into substituted indoles has highlighted the importance of specific functional groups in conferring antiviral potency. A notable study on pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives, which are structurally related to the indole core, identified that the introduction of a nitro group at the 6-position of the indole ring was the most favorable substitution for activity against the Hepatitis C Virus (HCV). nih.gov This finding underscores the potential significance of the 6-nitro moiety present in the target compound.

The compound featuring the 6-nitro substitution, (6-nitro-2-oxo-3,4-dihydropyrazino[1,2-a]indol-1(2H)-yl)acetic acid , demonstrated potent and selective inhibition of HCV replication. nih.gov Furthermore, studies on other complex indole derivatives containing both nitro and piperidinomethyl-like moieties have been pursued for their antiviral properties. For example, various 1-morpholino/piperidinomethyl-5-nitro-1H-indole-2,3-dione derivatives have been screened against different viruses, suggesting that this combination of functional groups may contribute to antiviral effects. nih.gov The antiviral mechanisms of such compounds can be diverse, including the inhibition of viral entry, replication enzymes like RNA-dependent RNA polymerase (RdRp), or other essential viral proteins. frontiersin.orgnih.gov

| Compound | Target Virus | Activity (EC₅₀) | Selectivity Index (SI) |

|---|---|---|---|

| 6-Nitro-substituted pyrazino[1,2-a]indole-1,3(2H,4H)-dione (Compound 36) | HCV Genotype 1b | 1.6 µM | >62 |

| HCV Genotype 1a | 2.57 µM | >39 |

Antitubercular Activity against Mycobacterium tuberculosis

The search for new antitubercular agents has led to the investigation of various heterocyclic compounds, including indole derivatives. The presence of a nitro group is a key feature in modern antitubercular prodrugs like delamanid (B1670213) and pretomanid, which are activated by a deazaflavin-dependent nitroreductase (Ddn) enzyme within the mycobacterium. nih.gov This mechanism suggests that other nitro-containing compounds, such as this compound, could potentially be explored for similar activity.

Research on structurally similar compounds supports this hypothesis. A study on 1H-indole-2,3-dione derivatives revealed that certain 5-nitro-1-morpholinomethyl thiosemicarbazone analogues exhibited significant inhibitory activity against Mycobacterium tuberculosis H37Rv. nih.gov The piperidinomethyl group, a Mannich base substituent similar to the one in the title compound, has also been incorporated into indole derivatives to test for antimycobacterial action. ptfarm.pl Furthermore, various piperidine analogues have been identified as potent bactericidal agents against M. tuberculosis, targeting essential cellular processes. plos.org

| Compound ID | Substituent | % Inhibition at 6.25 µg/mL |

|---|---|---|

| 4a | 4-Methylphenyl | 98 |

| 4e | 4-Bromophenyl | 98 |

| 4g | 2,4-Dichlorophenyl | 96 |

| 4i | 4-Nitrophenyl | 98 |

Antimalarial Activity against Plasmodium falciparum and Related Pathogens

Malaria remains a significant global health issue, and indole-based compounds have emerged as a promising chemotype for the development of new antimalarial drugs. nih.gov Specifically, the 3-piperidin-4-yl-1H-indole scaffold, a close structural isomer of the side chain in this compound, has been the subject of antimalarial research. cabidigitallibrary.orgnih.gov A high-throughput screen against Plasmodium falciparum identified a hit from this class, leading to the synthesis and evaluation of 38 analogues. nih.gov

This research identified a lead compound with activity against both drug-sensitive and drug-resistant strains of P. falciparum, demonstrating the potential of the indole-piperidine combination. cabidigitallibrary.orgnih.gov While the specific contribution of a 6-nitro group on this scaffold has not been detailed in the reviewed literature, other studies have shown that 5-nitroheteroaryl compounds can exhibit potent anti-plasmodial activity, often by inhibiting β-hematin formation. researchgate.net This suggests that the nitro group could be a valuable addition to the indole-piperidine scaffold for enhancing antimalarial potency.

| Compound ID | P. falciparum Strain | Activity (EC₅₀) | Selectivity Index (HepG2/W2) |

|---|---|---|---|

| Compound 10d | W2 (Chloroquine-resistant) | 3.1 µM | >16 |

| 3D7 (Chloroquine-sensitive) | 2.9 µM |

Anti-inflammatory Pathways Modulated by Indole Derivatives

The indole nucleus is the foundational structure for several important anti-inflammatory drugs, most notably Indomethacin. chesci.com The anti-inflammatory effects of indole derivatives are often mediated through the inhibition of key enzymes in the inflammatory cascade. rsc.orgchemrxiv.org

Cyclooxygenase (COX) Inhibition

A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins. nih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in gastric protection, COX-2 is typically induced during inflammation. nih.gov

Selective inhibition of COX-2 is a key goal in developing anti-inflammatory drugs to reduce gastrointestinal side effects. nih.govtandfonline.com Numerous studies have shown that modifying the substituents on the indole ring can lead to potent and selective COX-2 inhibitors. chesci.comrsc.org Alterations at the N-1 and C-3 positions of the indole ring are particularly effective in modulating COX-2 selectivity. chesci.com For example, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives showed effective inhibition of inflammatory mediators, with compound 13b being the most potent. rsc.orgrsc.org Similarly, other synthetic indole derivatives have demonstrated significant anti-inflammatory activity through selective COX-2 inhibition. nih.gov

| Compound ID | Target Enzyme | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| Compound 5j (Indole-piperazine pyrimidine (B1678525) derivative) | COX-2 | 92.54 nM |

| 5-LOX | 41.86 nM |

Secreted Phospholipase A2 (sPLA2) Inhibition

Secreted phospholipase A2 (sPLA2) enzymes are another important target in the inflammatory pathway. They hydrolyze phospholipids (B1166683) to release arachidonic acid, the precursor for pro-inflammatory eicosanoids produced by COX and lipoxygenase enzymes. nih.govacs.org Increased levels of human nonpancreatic secretory phospholipase A2 (hnps-PLA2) are associated with various inflammatory conditions. acs.org

Screening programs identified indole-based structures as inhibitors of hnps-PLA2. acs.org This led to the development of several series of indole-3-acetamide (B105759) and indole-3-glyoxamide derivatives. nih.govacs.org Structure-activity relationship studies, guided by X-ray crystallography, showed that functionalized indole-3-glyoxamides with an acidic substituent at the 4-position of the indole ring possessed optimal inhibitory activity against hnps-PLA2. nih.gov

| Compound ID | Structure | Inhibitory Concentration (IC₅₀) in nM |

|---|---|---|

| 6m (LY315920) | Indole-3-glyoxamide with 4-oxyacetic acid substituent | 13 |

| 6l | Analogue of 6m | 20 |

| 6n | Analogue of 6m | 22 |

Enzyme Inhibition Potential

The specific inhibitory activity of this compound against various enzymes is not extensively documented in dedicated studies. However, by examining the known activities of its core scaffolds—the 6-nitroindole and the 3-(piperidinomethyl)indole—we can infer its potential biological roles.

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the regulation of cholinergic neurotransmission. nih.gov Their inhibition is a key strategy in the management of Alzheimer's disease. The piperidine ring is a core component of many known cholinesterase inhibitors. For instance, donepezil, a prominent anti-Alzheimer's drug, features a piperidine moiety. Furthermore, studies on various N-substituted piperidinone derivatives have demonstrated their potential as cholinesterase inhibitors. science.gov

The indole nucleus also contributes to cholinesterase inhibition. Research into homoisoflavonoid derivatives has shown that compounds incorporating a nitro group can effectively inhibit AChE. science.gov Specifically, the position of the nitro group can be critical; in one study on isoindoline-1,3-dione derivatives, a nitro group at the ortho position of a benzyl (B1604629) ring conferred the best inhibitory effect, while the meta position was least effective. Although this applies to a different core structure, it highlights the electronic influence of the nitro group in inhibitor binding.

Given that this compound contains both the piperidine ring and a nitro-substituted indole scaffold, it is plausible that the compound possesses inhibitory activity against AChE and/or BChE. The combination of these structural features suggests it could be a candidate for further investigation in the context of neurodegenerative disorders.

Table 1: Cholinesterase Inhibitory Activity of Related Compounds This table presents data for compounds structurally related to this compound to illustrate the potential of its core scaffolds.

| Compound Class | Specific Compound Example | Target Enzyme | IC₅₀ Value (µM) | Reference |

| Homoisoflavonoid Derivative | Compound 10 (structure-specific) | AChE | 3.94 | science.gov |

| Homoisoflavonoid Derivative | Compound 10 (structure-specific) | MAO-B | 3.44 | science.gov |

| Cornel Iridoid Glycoside (CIG) | Extract | AChE | 1.6 g/L (human) / 3.3 g/L (rat) | science.gov |

| Cornel Iridoid Glycoside (CIG) | Extract | BChE | 2.9 g/L | science.gov |

Nitric oxide (NO) is a critical signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Overproduction of NO by iNOS and nNOS is implicated in various pathological conditions, including inflammation and neurotoxicity. Consequently, selective NOS inhibitors are of significant therapeutic interest.

The 6-nitroindole scaffold is a key feature in a known series of selective nNOS inhibitors. nih.gov Research has demonstrated that 1,6-disubstituted indole derivatives, synthesized from 6-nitro-1H-indole, can be potent and selective inhibitors of human nNOS. nih.gov In these studies, varying the substituent at the 1-position of the indole ring allowed for modulation of potency and selectivity over the eNOS and iNOS isoforms. nih.gov

Additionally, recent research has focused on designing dual-purpose molecules, such as indole-based compounds that inhibit both aromatase and iNOS. nih.govfrontiersin.org The established NOS inhibitor L-NAME (NG-nitro-L-arginine methyl ester) also prominently features a nitro group, underscoring the role of this functionality in NOS inhibition. nih.gov The presence of the 6-nitroindole core in this compound strongly suggests a potential for NOS inhibitory activity, with a possibility of selectivity for the nNOS isoform.

Aromatase is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis. Its inhibition is a cornerstone in the treatment of hormone-dependent breast cancer. nih.gov Both the indole and piperidine moieties have been incorporated into known aromatase inhibitors.

Nonsteroidal inhibitors like aminoglutethimide (B1683760) feature a piperidine-2,6-dione structure. nih.govfrontiersin.org Analogues based on this piperidine framework have been explored for their selective aromatase inhibitory activity. acs.org On the other hand, the indole scaffold has been extensively studied for this purpose. The position of substituents on the indole ring is critical for activity. For example, some studies indicate that substitution at the C-3 position of the indole with an electron-withdrawing group can lead to excellent aromatase inhibition. nih.govfrontiersin.org Conversely, other studies on indole aryl sulfonamides found that direct substitution at the 3- or 6-position resulted in a loss of potency compared to substitution at the C-5 position. nih.govfrontiersin.org

Given that this compound possesses a substituent at the C-3 position and a nitro group at the C-6 position, its potential as an aromatase inhibitor is ambiguous but warrants investigation. The combination of the piperidine ring and the substituted indole core provides a structural basis for potential interaction with the aromatase enzyme.

Table 2: Aromatase Inhibitory Activity of Indole-Based Compounds This table shows IC₅₀ values for various indole derivatives, highlighting the structural requirements for aromatase inhibition.

| Compound Class | Specific Compound Example | IC₅₀ Value (µM) | Reference |

| 2-Aryl Indole | Compound VII (with C-3 nitrile) | 1.61 | nih.govfrontiersin.org |

| Indole Aryl Sulfonamide | Derivative IX (with C-5 indole ring) | 0.16 | nih.govfrontiersin.org |

| Bis-indole Derivative | Compound VIII | 0.7 | frontiersin.org |

| Indole-based derivative | Compound 12 | 0.010 (10 nM) | frontiersin.org |

| Indole-based derivative | Compound 16 | 0.012 (12 nM) | frontiersin.org |

The glucagon (B607659) receptor (GCGR) plays a vital role in glucose homeostasis, and its antagonism is a promising strategy for the treatment of type 2 diabetes. researchgate.netdaneshyari.com Several studies have identified indole and the closely related indazole derivatives as potent glucagon receptor antagonists. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have specifically focused on modifications at the C3 and C6 positions of the indole/indazole core to optimize antagonist potency and pharmacokinetic properties. daneshyari.comnih.gov This makes the this compound structure highly relevant to this area of research. The substitution pattern of the target compound aligns with the regions explored in the development of these antagonists. Therefore, it is highly conceivable that this compound could act as a glucagon receptor antagonist, making it a molecule of interest for metabolic disease research. researchgate.net

Equilibrative nucleoside transporters, particularly ENT1, are membrane proteins that facilitate the transport of nucleosides across cell membranes and are involved in the cellular uptake of certain antiviral and anticancer drugs. nih.gov The inhibition of ENT1 can modulate physiological processes, such as adenosinergic signaling. nih.gov

The classical potent inhibitor of ENT1 is S-(4-nitrobenzyl)-6-thioinosine (NBMPR). nih.govnih.gov The presence of a nitro-aromatic moiety in this inhibitor is a key feature for its high affinity. This suggests that other molecules containing a nitro-substituted aromatic system, such as the 6-nitroindole core of the title compound, may also interact with ENT1. Additionally, piperidinone derivatives have been investigated as potential ENT1 inhibitors, indicating that the piperidine scaffold can also be a component of ENT1-targeting molecules. researcher.life The combination of a nitro-aromatic system and a piperidine ring within this compound provides a rationale for investigating its potential as an ENT inhibitor.

Other Emerging Biological Activities Associated with Indole and Piperidine Scaffolds

Beyond specific enzyme inhibition, the indole and piperidine scaffolds are associated with a broad spectrum of other biological activities. The presence of a nitro group often enhances or modifies these activities.

Anticancer Activity: Substituted 5-nitroindole derivatives have been investigated as binders of G-quadruplex DNA in the c-Myc promoter, leading to the downregulation of the oncogene and antiproliferative effects in cancer cells. nih.gov The 6-nitroindole scaffold has also been explored for its potential anticancer properties. ontosight.ai

Antimicrobial Activity: Indole derivatives are widely recognized for their antimicrobial properties. nih.gov Specifically, nitro-substituted indoles have shown promise; for example, 5-nitro-2-phenylindole acts as an efflux pump inhibitor in resistant Staphylococcus aureus. nih.gov Piperidine-containing compounds also exhibit significant antibacterial and antifungal activities. biointerfaceresearch.combiomedpharmajournal.org The combination of these scaffolds in this compound suggests a strong potential for antimicrobial efficacy.

Anti-inflammatory and Antiviral Activities: The 6-nitroindazole (B21905) scaffold, structurally analogous to 6-nitroindole, has been linked to anti-inflammatory and antiviral properties, suggesting that 6-nitroindole derivatives may share these activities. researchgate.net

Antidiabetic Activity

The global prevalence of diabetes necessitates the continuous search for new antidiabetic agents. nih.gov Both indole and piperidine derivatives have emerged as promising scaffolds in the development of such drugs. nih.govnih.gov Their mechanisms of action often involve the inhibition of key enzymes related to glucose metabolism, such as α-glucosidase and dipeptidyl peptidase-4 (DPP-4). nih.govpensoft.net

Indole-containing compounds, both natural and synthetic, have demonstrated significant potential in managing diabetes. nih.gov For instance, certain indole alkaloids and their derivatives have been shown to inhibit 3T3-L1 adipocyte differentiation and enhance insulin (B600854) sensitivity. sci-hub.se The inhibition of α-glucosidase is another critical mechanism; this enzyme's role is to facilitate the rapid absorption of glucose into the bloodstream. nih.gov Studies on diketopiperazine alkaloids isolated from fungi, which contain an indole moiety, have shown significant α-glucosidase inhibitory activity. mdpi.com

The piperidine moiety is also a component of established antidiabetic drugs. nih.gov Alogliptin, a known DPP-4 inhibitor used in diabetes treatment, features a piperidine ring in its structure. nih.gov DPP-4 inhibitors work by preventing the breakdown of incretin (B1656795) hormones, which in turn increases insulin secretion and improves glucose tolerance. nih.govpensoft.net Furthermore, piperine, an alkaloid containing a piperidine ring, has been observed to lower blood glucose levels in diabetic mice, especially when used in combination with metformin. nih.gov

Given that this compound possesses both the indole and piperidine scaffolds, it is plausible that the compound could exhibit antidiabetic properties. Its potential could lie in acting as an α-glucosidase or DPP-4 inhibitor, thereby contributing to glycemic control.

Table 1: Antidiabetic Activity of Related Indole and Piperidine Derivatives

| Compound/Derivative Class | Target/Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Indole Alkaloids | 3T3-L1 Adipocyte Differentiation | Potent antihyperglycemic activity in STZ-induced rats. sci-hub.se | sci-hub.se |

| Diketopiperazine Alkaloids (with indole) | α-Glucosidase Inhibition | Significant inhibitory activity with IC50 values as low as 7.6 μM. mdpi.com | mdpi.com |

| Alogliptin (contains piperidine) | DPP-4 Inhibition | Potent inhibition (IC50 < 10 nM) and improved glucose tolerance in rats. nih.gov | nih.gov |

| Piperine (contains piperidine) | Glucose Metabolism | Significantly lowered blood glucose levels in diabetic mice. nih.gov | nih.gov |

Antioxidant Properties and Radical Scavenging Activity

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. researchgate.net Compounds with antioxidant and radical scavenging capabilities can mitigate this damage. Both indole and piperidine-based structures have been investigated for these properties. nih.govinnovareacademics.in

The indole nucleus is recognized for its antioxidant potential, often acting as a free radical scavenger. researchgate.net The antioxidant activity of indole derivatives can be influenced by the nature and position of substituents on the indole ring. Generally, compounds with electron-donating groups exhibit enhanced antioxidant capacity. researchgate.net The mechanism often involves the donation of a hydrogen atom from the indole nitrogen to stabilize free radicals.

Piperidine-containing compounds have also demonstrated significant antioxidant effects. innovareacademics.in Piperine, for example, acts as a potent scavenger of superoxide (B77818) and hydroxyl radicals. nih.gov Various synthetic piperidine derivatives have been evaluated for their ability to scavenge radicals using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide scavenging tests. nih.govnih.govresearchgate.net The antioxidant activity of these compounds is often concentration-dependent. researchgate.net

The presence of both the indole ring and the piperidine moiety in this compound suggests a potential for antioxidant and radical scavenging activity. The compound could theoretically act by scavenging various reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby helping to alleviate oxidative stress. The specific activity would likely be evaluated through standard in vitro assays.

Table 2: Radical Scavenging Activity of Related Compounds

| Assay | Compound Class/Example | Finding | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | N-((10-nitro-1H-indolo[1,2-c]quinazolin-12-yl)methylene)benzenamines | Certain derivatives showed good antioxidant potential with low IC50 values. researchgate.net | researchgate.net |

| Nitric Oxide Scavenging | Plant Extracts | Concentration-dependent scavenging activity was observed. nih.gov | nih.gov |

| Superoxide Scavenging | Piperine | Acts as a powerful superoxide scavenger with an IC50 of 1.82 mM. nih.gov | nih.gov |

| Hydroxyl Radical Scavenging | Piperine | Acts as a hydroxyl radical scavenger at low concentrations. nih.gov | nih.gov |

Antihypertensive and Neurodegenerative Disease Applications

The indole and piperidine scaffolds are integral to many compounds developed for cardiovascular and neurological disorders. mdpi.comarabjchem.org Their versatility allows them to interact with a variety of biological targets associated with these conditions.

In the context of hypertension, indole derivatives have been successfully developed as antihypertensive agents. arabjchem.org A prominent example is their role in angiotensin-converting enzyme (ACE) inhibitors. Perindopril, a lipophilic molecule with an indole ring, is a long-acting ACE inhibitor used to manage mild to moderate hypertension. arabjchem.org Angiotensin II receptor antagonists, which block the effects of the potent vasoconstrictor angiotensin II, represent another avenue for indole-based antihypertensives. primescholars.com

For neurodegenerative diseases such as Alzheimer's and Parkinson's, the modulation of specific enzymes is a key therapeutic strategy. mdpi.com The piperidine nucleus is a well-known pharmacophore in drugs with neuroprotective qualities. mdpi.com Indole and piperidine derivatives are being investigated as inhibitors of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). mdpi.com Inhibition of AChE, for example, helps maintain levels of the neurotransmitter acetylcholine (B1216132), which is crucial for cognitive function. mdpi.com

The combination of an indole ring and a piperidine moiety in this compound suggests potential applications in both antihypertensive and neuroprotective therapies. The compound could potentially act as an ACE inhibitor or an angiotensin II receptor antagonist. Concurrently, it might exhibit inhibitory activity against enzymes like AChE or MAO-B, making it a candidate for further investigation in the context of neurodegenerative disorders. mdpi.com

Table 3: Applications of Indole and Piperidine Scaffolds in Hypertension and Neurodegeneration

| Therapeutic Area | Target/Mechanism | Compound Class/Example | Relevance | Reference |

|---|---|---|---|---|

| Hypertension | ACE Inhibition | Indole derivatives (e.g., Perindopril) | Used to control blood pressure in patients with hypertension. arabjchem.org | arabjchem.org |

| Hypertension | Angiotensin II Receptor Antagonism | Biphenyl-tetrazole derivatives with nitro groups | Blocking the AT1 receptor lowers blood pressure. primescholars.com | primescholars.com |

| Neurodegenerative Disease | AChE Inhibition | Various heterocyclic compounds | Maintaining acetylcholine levels for cognitive function. mdpi.com | mdpi.com |

| Neurodegenerative Disease | MAO-B Inhibition | Nitrogen-based derivatives (including indoles) | Alleviating motor impairment in Parkinson's disease models. mdpi.com | mdpi.com |

Structure Activity Relationship Sar Studies for 6 Nitro 3 Piperidin 1 Ylmethyl 1h Indole Analogs

Impact of Substituents on the Indole (B1671886) Ring System

The indole nucleus serves as a crucial scaffold in numerous biologically active compounds. chula.ac.th Its structural modification is a key strategy in drug discovery. The reactivity of the indole ring, particularly its preference for electrophilic substitution at the C3 position, makes it a versatile template for chemical derivatization. ic.ac.uknih.govresearchgate.net

The nitro (NO₂) group is a significant functional group in medicinal chemistry, known to act as both a pharmacophore and, at times, a toxicophore. nih.gov Its presence can profoundly influence a molecule's electronic properties, polarity, and potential for redox reactions within cells, which can lead to antimicrobial or cytotoxic effects. nih.gov

In the context of indole derivatives, the position of the nitro group is a key determinant of biological activity. Studies on the mutagenic activity of various nitro-substituted indoles in Salmonella typhimurium have shown that placing the nitro group at position 6 generally results in measurable mutagenic activity. nih.gov In contrast, nitro groups at positions 4 or 7 lead to weak or no mutagenic effects. nih.gov This suggests that the 6-nitro substitution in the parent compound is a critical feature for its specific biological interactions. The mechanism may involve the reduction of the nitro group to toxic intermediates that can interact with cellular macromolecules. nih.gov

The nitrogen atom at position 1 of the indole ring is a common site for substitution in medicinal chemistry. However, for certain classes of indole derivatives, an unsubstituted N-H group is essential for activity. Research on N-(indol-3-ylglyoxylyl)-β-arylethylamines, which are structurally related to the core indole scaffold, demonstrated that all 1-methyl derivatives were inactive. nih.gov This loss of activity suggests that the indole N-H group is likely involved in a critical hydrogen bond with the biological target or that substitution at this position introduces steric hindrance that prevents proper binding. nih.gov This finding implies that for 6-nitro-3-(piperidin-1-ylmethyl)-1H-indole analogs, modifications at the 1H-position could significantly diminish or abolish biological activity.

Modifications at other positions on the indole ring have been shown to significantly affect the potency and selectivity of various indole-based compounds.

Position 2: In a series of N-piperidinyl indoles, substitution at the 2-position was found to enhance binding affinity at the mu-opioid receptor (MOP) compared to their 3-substituted counterparts. nih.gov For example, compound 10 (2-substituted) showed subnanomolar binding affinity at the NOP receptor (0.23 nM) and significantly enhanced MOP affinity compared to 3-substituted analogs. nih.gov

Position 3: The 3-position is the most common site for derivatization due to the indole ring's high reactivity at this site. ic.ac.uk In a series of indolecombretastatins, where the B-ring of combretastatin (B1194345) A-4 was replaced by an N-methyl-5-indolyl moiety, substitutions at the indole 3-position were crucial for restoring potent tubulin polymerization inhibition and cytotoxicity. nih.gov Specifically, introducing cyano or hydroxyiminomethyl groups at this position led to compounds with nanomolar and subnanomolar cytotoxicities. nih.gov

Positions 5 and 6: Halogenation at positions 5 and 6 has been explored in related indole-imidazole derivatives. The synthesis of 5-bromo, 6-fluoro, and 6-bromo substituted analogs demonstrates that these positions are accessible for modification to explore their impact on activity. nih.gov In the study of nitroheterocyclics, a nitro group at C5 or C6 was generally associated with measurable mutagenic activity. nih.gov

The following table summarizes the effects of various substitutions on the indole ring based on studies of analogous compounds.

| Position of Substitution | Substituent | Observed Effect | Compound Series | Citation |

| 1 | Methyl (-CH₃) | Inactivity | N-(indol-3-ylglyoxylyl)-β-arylethylamines | nih.gov |

| 2 | Pyrrolidin-1-ylmethyl | Subnanomolar NOP binding affinity; enhanced MOP affinity | N-piperidinyl indoles | nih.gov |

| 3 | Cyano (-CN) | Potent tubulin polymerization inhibition; nanomolar cytotoxicity | Indolecombretastatins | nih.gov |

| 3 | Hydroxyiminomethyl (-CH=NOH) | Potent tubulin polymerization inhibition; submicromolar TPI values | Indolecombretastatins | nih.gov |

| 5 | Bromo (-Br) | Synthesized for activity screening | 3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indoles | nih.gov |

| 6 | Fluoro (-F) | Synthesized for activity screening | 3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indoles | nih.gov |

| 6 | Bromo (-Br) | Synthesized for activity screening | 3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indoles | nih.gov |

Modulation of the Piperidine (B6355638) Moiety

The piperidine ring is a prevalent scaffold in pharmaceuticals, and its modification can significantly impact a molecule's physicochemical properties, bioactivity, and pharmacokinetics. researchgate.net, ajchem-a.com, thieme-connect.com, thieme-connect.com

The piperidine ring typically adopts a chair conformation to minimize steric strain. acs.org The orientation of substituents (axial vs. equatorial) on this ring can drastically alter the molecule's three-dimensional shape and its ability to fit into a receptor's binding site. Introducing chiral centers into the piperidine ring is a key strategy to enhance biological activity and selectivity. researchgate.net, thieme-connect.com For instance, in a series of MEK1/2 inhibitors, the introduction of a chiral center on the piperidine side chain was essential for increasing drug potency. researchgate.net Similarly, for Akt1 inhibitors, a chiral center on the piperidine ring was shown to improve selectivity. researchgate.net While specific conformational analyses for this compound are not detailed in the provided search results, the general principles of piperidine conformation in drug design are well-established. The flexibility and potential for stereoisomerism in the piperidine moiety make it a critical component for optimizing receptor interactions. acs.org, thieme-connect.com

The point of attachment of the piperidine ring to the indole core is a fundamental aspect of its SAR. The parent compound features a linkage from the piperidine nitrogen (position 1) to the C3 position of the indole via a methylene (B1212753) bridge. An alternative arrangement involves linking a carbon atom of the piperidine ring to the indole.

A study describing the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives provides a direct example of this positional isomerism. nih.gov In these analogs, the piperidine ring is attached to the indole C3 position via the piperidine's C3 atom. These conformationally constrained analogs are of significant interest as potential serotonin (B10506) transporter (SERT) inhibitors. nih.gov This structural change from a piperidin-1-yl to a piperidin-3-yl linkage fundamentally alters the molecule's shape and the orientation of the piperidine's nitrogen atom, which can lead to different pharmacological activities and receptor selectivities.

Furthermore, comparing 2-substituted versus 3-substituted N-piperidinyl indoles highlights another form of positional isomerism. Shifting the entire piperidinyl-containing substituent from C3 to C2 of the indole ring can significantly alter receptor binding profiles, as seen with the enhanced MOP affinity in certain 2-substituted analogs. nih.gov

Effects of Substitutions on the Piperidine Ring (e.g., N-substitution, C-substitution) on Pharmacological Profiles

The pharmacological profile of indole-based compounds can be significantly modulated by substitutions on the appended piperidine ring. While direct structure-activity relationship (SAR) studies on this compound are not extensively detailed in the public domain, valuable insights can be drawn from research on analogous structures where the piperidine moiety is altered. These studies investigate both N-substitution (on the piperidine nitrogen) and C-substitution (on the carbon atoms of the ring).

N-Substitution: The nitrogen atom of the piperidine ring is a common site for modification to explore its impact on biological activity. N-alkylation of related 3-(piperidin-3-yl)-1H-indole derivatives is a key step in the synthesis of diastereomers, which are then used to produce pure enantiomers. nih.govmdpi.com For instance, reacting racemic 3-(piperidin-3-yl)-1H-indole derivatives with chiral reagents like (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide leads to the formation of diastereomers by creating a new bond at the piperidine nitrogen. mdpi.com This process is fundamental for investigating enantioselectivity. In other classes of compounds, such as purine (B94841) derivatives, substituting the piperazine (B1678402) ring (a close analog of piperidine) with different phenyl groups (e.g., p-tolyl, 4-chlorophenyl) leads to significant variations in cytotoxic activity against cancer cell lines. nih.gov This highlights the general principle that substituents on the nitrogen of a piperazine or piperidine ring can drastically alter the pharmacological profile.

C-Substitution: Modifications to the carbon skeleton of the piperidine ring also play a critical role in defining the pharmacological activity. In the development of indole-based antivirals, introducing methyl groups or other functionalities to the piperidine ring has been a key strategy. nih.gov For example, studies on conformationally restricted analogs showed that the piperidine ring had little tolerance for induced rigidity, suggesting that flexibility is important for activity. nih.gov Conversely, research into 3-(piperidin-3-yl)-1H-indole derivatives, where the indole is attached at the C3 position of the piperidine ring, demonstrates the importance of this specific substitution pattern for creating chiral centers and exploring interactions with targets like serotonin receptors. nih.govmdpi.com The synthesis of various 2,6-diaryl-3-methyl-4-piperidones shows that C-substitution is integral to building the core structure, which then demonstrates varied antimicrobial activity. biomedpharmajournal.org

The following table summarizes findings from analogous compound series, illustrating the effects of piperidine ring substitutions.

| Compound Class | Substitution Type | Position | Substituent | Observed Effect on Pharmacological Profile | Reference |

| 3-(Piperidin-3-yl)-1H-indole Analogs | N-Substitution | N1 | (S)-2-phenylacetyl group (chiral auxiliary) | Enables separation of diastereomers for synthesis of pure enantiomers. mdpi.com | mdpi.com |

| Purine Analogs with Piperazine | N-Substitution | N1 of piperazine | p-tolyl group | Exhibited notable cytotoxic activity against Huh7, HCT116, and MCF7 cancer cells. nih.gov | nih.gov |

| Purine Analogs with Piperazine | N-Substitution | N1 of piperazine | 4-chlorophenyl group | Exhibited notable cytotoxic activity, in some cases surpassing 5-Fluorouracil. nih.gov | nih.gov |

| Indole-based Antiviral Analogs | C-Substitution | C4 | Carboxamide | Imparts significant conformational bias to the linker region. nih.gov | nih.gov |

| 2,6-diaryl-4-piperidones | C-Substitution | C3 | Methyl group | Integral part of the core structure for a series of compounds with antibacterial activity. biomedpharmajournal.org | biomedpharmajournal.org |

Contribution of the Methylene Linker Region to Target Recognition

The methylene linker (-CH2-) connecting the C3 position of the indole ring to the nitrogen of the piperidine ring is a crucial structural component that significantly influences the molecule's interaction with its biological targets. This linker is not merely a passive spacer; its length, flexibility, and chemical nature are critical for orienting the indole and piperidine moieties correctly within a target's binding site.

The dimethylamine (B145610) group in gramine (B1672134), a common precursor for such indole derivatives, can readily undergo substitution reactions, making the functionalization of the C3 position via this methylene linker a convenient method for creating more complex structures. nih.gov This highlights the linker's role as a synthetic handle.

From a pharmacological standpoint, the linker region's conformation is vital. In related indole-based antiviral compounds, a carboxamide group, which can be considered a bioisostere for a conformationally locked linker, was shown to impart significant conformational bias. nih.gov Replacing this amide with E or Z olefins, which are rigid bioisosteres, was a strategy used to probe the optimal conformation for biological activity. nih.gov This demonstrates that restricting the flexibility of the linker can define a more bioactive conformation and help in the development of a pharmacophore model. Furthermore, studies on other indole derivatives show that the presence of the methylene linker leading to polar substituents creates a "polar head-non-polar tail" structure, which can enhance interactions with cell membranes. nih.gov The hydrogen atom on the indole nitrogen is key to the HAT (Hydrogen Atom Transfer) antioxidant mechanism, and substitutions at the N1 position can inhibit this activity, indirectly underscoring the importance of the unsubstituted C3-linker and N1-indole region for certain biological functions. nih.gov

Stereochemical Considerations and Enantioselectivity in Biological Interactions

Stereochemistry is a paramount factor in the biological interactions of chiral molecules, as enantiomers (non-superimposable mirror images) can exhibit vastly different pharmacological profiles. For analogs of this compound, chirality can be introduced by substitutions on the piperidine ring, creating one or more stereocenters.

Detailed synthetic studies have been conducted on closely related 3-(piperidin-3-yl)-1H-indole derivatives to isolate and characterize pure enantiomers. nih.govmdpi.com The process often involves the N-alkylation of a racemic piperidine-indole precursor with a chiral auxiliary reagent to form a mixture of diastereomers. mdpi.com These diastereomers, having different physical properties, can then be separated using techniques like column chromatography. Subsequent removal of the chiral auxiliary yields the pure (R)- and (S)-enantiomers of the parent amine. mdpi.com

The absolute configuration of these enantiomers and their diastereomeric precursors has been unequivocally determined using single-crystal X-ray crystallography. nih.gov Spectroscopic analysis, particularly 1H and 13C NMR, also reveals distinct differences in chemical shifts between stereoisomers, especially for the C2 and C6 carbons of the piperidine ring, indicating the crucial role of the piperidine nitrogen in defining the spatial configuration. mdpi.com

While many initial biological screenings are performed on racemic mixtures, the separation of enantiomers is critical because one enantiomer often possesses significantly higher affinity or efficacy for a biological target than the other. nih.govnih.gov For instance, the binding affinity of constrained tryptamine (B22526) derivatives for the 5-HT6 receptor is known to be stereoselective. nih.govmdpi.com This enantioselectivity arises because the three-dimensional structure of a drug molecule must complement the chiral environment of its biological target, such as an enzyme's active site or a receptor's binding pocket, to elicit a response.

The table below lists chiral compounds from related series for which stereochemical configurations have been determined.

| Compound Name | Stereochemical Descriptor | Significance | Reference |

| methyl-2-[3-(1H-indole-3-yl)-1-piperidyl]-2-phenylacetate | (3R, 2S)-2a and (3S, 2S)-3a | Diastereomers synthesized to act as precursors for chiral amines. nih.govmdpi.com | nih.govmdpi.com |

| 2-[3-(1H-indol-3-yl)-1-piperidyl]-2-phenyl-acetamide | (3R, 2R)-4a and (3S, 2R)-5a | Diastereomers used in the synthesis of enantiomerically pure target compounds. nih.gov | nih.gov |

| 3-(piperidin-3-yl)-1H-indole | (R)-10a and (S)-11a | Final enantiomerically pure products whose absolute configurations were determined. nih.gov | nih.gov |

| 5-fluoro-3-(piperidin-3-yl)-1H-indole | (R)-10b and (S)-11b | Enantiomeric pair synthesized and characterized to study the effect of substitution. nih.gov | nih.gov |

Computational Approaches in the Research of 6 Nitro 3 Piperidin 1 Ylmethyl 1h Indole

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this method is crucial for understanding how a ligand, such as 6-nitro-3-(piperidin-1-ylmethyl)-1H-indole, might interact with a protein target at the atomic level.

Molecular docking simulations are employed to place a ligand into the binding site of a target protein and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. nih.govthesciencein.org This process involves sampling a multitude of possible conformations and orientations of the ligand within the protein's active site and then using a scoring function to rank them. rsc.org For instance, in studies of indole (B1671886) derivatives targeting enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC), docking scores are used to prioritize compounds based on their predicted binding energies. frontiersin.org A lower binding energy generally indicates a more stable protein-ligand complex. frontiersin.org

While specific docking studies on this compound are not widely published, the methodology would involve preparing a 3D structure of the compound and docking it into the active site of a relevant biological target. The resulting binding modes would reveal the spatial arrangement of the ligand within the active site, highlighting potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding. The predicted binding affinity provides a quantitative measure to compare its potential efficacy against other compounds. nih.gov Deep learning models are also emerging as a powerful tool to more accurately predict protein-ligand binding affinities, complementing traditional docking methods. acs.org

Table 1: Illustrative Binding Energies of Indole Derivatives from Molecular Docking Studies

| Compound Class | Target Enzyme | Best Docking Score (kcal/mol) | Reference |

| 2-phenylindole derivatives | NS5B polymerase | Not specified | derpharmachemica.com |

| Indole-based heterocyclic scaffolds | MurC Ligase | -11.5 | frontiersin.org |

| Indole-based heterocyclic scaffolds | Human lanosterol (B1674476) 14α-demethylase | -8.5 | frontiersin.org |

This table provides examples of docking scores for various indole derivatives to illustrate the type of data generated in such studies. The values are for the specific compounds and targets mentioned in the cited literature and not for this compound.

A critical outcome of molecular docking is the identification of the specific amino acid residues within the protein's active site that form key interactions with the ligand. nih.govyoutube.com These interactions are fundamental to the stability of the ligand-protein complex and its biological function. For example, docking studies on indole derivatives as inhibitors of Hepatitis C NS5B polymerase have been used to understand the interactions within the enzyme's active site. derpharmachemica.com

In a hypothetical docking of this compound, the analysis would focus on which amino acid residues form hydrogen bonds with the nitro group or the indole nitrogen, and which residues create a hydrophobic pocket around the piperidine (B6355638) and indole rings. Visualizing the docked complex using software like PyMOL allows for a detailed examination of these interactions, providing insights into the structure-activity relationship (SAR). youtube.com For example, studies on other ligands have shown that specific residues, such as aspartate, can be crucial for high-affinity binding through hydrogen bond interactions. mdpi.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another cornerstone of computer-aided drug design that focuses on the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.govuq.edu.au

Ligand-based pharmacophore models are developed when the 3D structure of the biological target is unknown, but a set of active and inactive molecules is available. nih.govyoutube.com The process involves superimposing a set of active compounds to identify the common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are critical for their bioactivity. nih.gov For indole derivatives, a ligand-based model could be constructed from a series of known inhibitors of a particular target. mdpi.com This model then serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with different chemical scaffolds but the same essential features. nih.gov

When the 3D structure of the target protein is available, a structure-based pharmacophore model can be created by analyzing the key interaction points between the protein and a known ligand within the active site. creative-biolabs.comnih.gov This approach identifies the essential features of the ligand that are complementary to the active site. creative-biolabs.com For a compound like this compound, if it were co-crystallized with a target protein, a structure-based pharmacophore could be derived directly from the complex. This model would represent the ideal spatial arrangement of features for any molecule to bind effectively to that specific target. nih.gov

Table 2: Common Pharmacophore Features in Drug Design

| Feature | Description |

| Hydrogen Bond Acceptor (HBA) | An atom or group of atoms that can accept a hydrogen bond. |

| Hydrogen Bond Donor (HBD) | An atom with an attached hydrogen atom that can participate in a hydrogen bond. |

| Hydrophobic (HY) | A nonpolar group that can engage in hydrophobic interactions. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. |

| Positive Ionizable (PI) | A group that is likely to be positively charged at physiological pH. |

| Negative Ionizable (NI) | A group that is likely to be negatively charged at physiological pH. |

Both ligand- and structure-based pharmacophore models are powerful tools for virtual screening to discover novel bioactive scaffolds. mdpi.comnih.gov By using the pharmacophore model as a filter, vast chemical databases can be rapidly searched to identify molecules that match the required 3D arrangement of chemical features. rsc.org This approach is significantly faster than high-throughput screening (HTS) and can lead to the identification of structurally diverse hit compounds. nih.gov The identified hits can then be subjected to further computational analysis, such as molecular docking, and subsequently, experimental validation. This strategy has been successfully applied in the discovery of inhibitors for various targets using indole and other heterocyclic scaffolds as starting points. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Computational chemistry, particularly through quantum chemical calculations, provides profound insights into the intrinsic properties of molecules. For this compound, these methods elucidate its electronic structure, stability, and chemical reactivity, which are crucial for understanding its potential applications.

Density Functional Theory (DFT) Studies for Optimized Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed to determine optimized molecular geometry and various electronic properties. researchgate.netjksus.org For this compound, DFT calculations, often using hybrid functionals like B3LYP or WB97XD with a basis set such as 6-311++G(d,p), can predict the most stable three-dimensional conformation of the molecule. jksus.orgresearchgate.netrdd.edu.iq

The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This provides a detailed structural blueprint, revealing the spatial arrangement of the indole core, the nitro group at the 6-position, and the piperidinomethyl substituent at the 3-position. The accuracy of these DFT-calculated geometries can be high, often showing excellent agreement with experimental data from methods like X-ray crystallography where available. jksus.orgresearchgate.net These geometric parameters are fundamental, as the molecule's shape is intrinsically linked to its reactivity and biological activity.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies for Reactivity Insights

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. wuxibiology.com The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are key indicators of a molecule's stability and reactivity. mdpi.com

A large HOMO-LUMO gap signifies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov Conversely, a small gap suggests the molecule is more reactive. ajchem-a.com For this compound, the electron-withdrawing nitro group is expected to lower the energy of both the HOMO and LUMO, while the electron-donating nature of the indole nitrogen and the piperidine moiety would have an opposing effect. nih.gov DFT calculations can precisely quantify these energies.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior. ajchem-a.comresearchgate.net

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. mdpi.comresearchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. nih.gov |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system; related to electronegativity. nih.gov |

This table outlines the theoretical descriptors that can be calculated following DFT analysis. The actual values would be determined from the computed HOMO and LUMO energies.

The distribution of the HOMO and LUMO across the molecular structure indicates the most probable regions for electrophilic and nucleophilic attacks, respectively. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. rdd.edu.iq It is a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. mdpi.com The MEP map is color-coded to show different electrostatic potential values:

Red regions indicate negative potential, rich in electrons, and are the most likely sites for electrophilic attack.

Blue regions indicate positive potential, are electron-deficient, and represent likely sites for nucleophilic attack.

Green regions represent neutral or zero potential.

For this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atoms of the nitro group, making them attractive to electrophiles. rdd.edu.iq A strong positive potential (blue) would be expected around the hydrogen atom attached to the indole nitrogen (N-H), identifying it as a potential site for nucleophilic interaction. rdd.edu.iqresearchgate.net The piperidine nitrogen could also influence the potential map, depending on its protonation state and local electronic environment.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. nih.govnih.gov These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities, thereby reducing late-stage failures. frontiersin.org

Computational Prediction of Gastrointestinal Absorption and Blood-Brain Barrier Penetration

Gastrointestinal (GI) absorption and the ability to cross the blood-brain barrier (BBB) are critical ADME properties. These can be predicted based on a compound's physicochemical characteristics. One of the most widely used frameworks for assessing "drug-likeness" is Lipinski's Rule of Five. mdpi.com Compounds that comply with these rules are more likely to have good oral bioavailability.

The key physicochemical properties for this compound have been computationally determined. nih.gov

Table 2: Physicochemical Properties and Lipinski's Rule of Five Analysis for this compound

| Property | Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 259.30 g/mol nih.govsigmaaldrich.com | ≤ 500 g/mol | Yes |

| LogP (Octanol-water partition coefficient) | 2.6 nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 nih.gov | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | 64.9 Ų nih.gov | N/A (but relevant for permeability) | N/A |

Based on this analysis, this compound complies with all of Lipinski's rules, suggesting it has a high probability of good gastrointestinal absorption. mdpi.com

Penetration of the blood-brain barrier is crucial for compounds targeting the central nervous system (CNS). nih.gov Computational models predict BBB permeability based on factors like molecular weight, LogP, and especially TPSA. Compounds with a TPSA of less than 90 Ų are often predicted to be CNS active. nih.gov With a TPSA of 64.9 Ų, it is plausible that this compound can penetrate the BBB. nih.govnih.gov However, other factors, such as being a substrate for efflux transporters like P-glycoprotein, can limit BBB penetration and can also be predicted computationally. mdpi.com

Estimation of Metabolic Stability and Major Metabolic Pathways

Metabolic stability is a key determinant of a drug's half-life and duration of action. In silico tools can predict a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes. nih.gov The prediction often involves identifying "metabolic soft spots," which are chemically labile sites on the molecule.

For this compound, potential metabolic pathways include:

Oxidation of the indole ring: The indole nucleus is known to be a substrate for oxidative metabolism.

Oxidation of the piperidine ring: Hydroxylation can occur at various positions on the piperidine ring.

N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the methylene (B1212753) bridge is a common metabolic pathway for piperidine-containing compounds.

Reduction of the nitro group: The nitro group can be reduced by nitroreductases to form amino derivatives.

Prediction of Excretion Routes

The route and rate of a drug's excretion are critical determinants of its duration of action and potential for accumulation. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) platforms are frequently used to forecast these parameters. nih.gov These tools leverage models built from large datasets of known compounds to predict the likely clearance pathways for a novel molecule.

For this compound, a primary focus would be on predicting its renal and hepatic clearance. Renal clearance is often estimated by considering a compound's status as a substrate for key renal transporters, such as the Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs). Given the basic nitrogen in the piperidine ring, which is likely protonated at physiological pH, its interaction with OCTs would be a key area of investigation.

Hepatic clearance involves metabolism by cytochrome P450 (CYP) enzymes followed by excretion into the bile. In silico models predict which CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are most likely to metabolize the compound. The indole and piperidine rings of this compound present several potential sites for metabolic modification, such as hydroxylation or N-dealkylation.

A hypothetical prediction of excretion parameters for the compound using a tool like pkCSM is presented below. researchgate.net

Table 1: Predicted Excretion Profile for this compound This table is interactive. You can sort the data by clicking on the column headers.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Total Clearance (log ml/min/kg) | 0.45 | Indicates moderate clearance rate from the body. |

| Renal OCT2 Substrate | Yes | Suggests active secretion via renal tubules, contributing to renal clearance. |